molecular formula C20H24BrNO3 B094003 Nalorphine hydrobromide CAS No. 1041-90-3

Nalorphine hydrobromide

Cat. No.: B094003
CAS No.: 1041-90-3
M. Wt: 406.3 g/mol
InChI Key: SJWRBGJBQDJMSB-BRVQCBAPSA-N
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Description

It was introduced in 1954 and has been used primarily as an antidote to reverse opioid overdose and in challenge tests to determine opioid dependence . The compound exhibits both opioid antagonist and analgesic properties, making it a significant pharmacological agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalorphine hydrobromide typically involves the demethylation of morphine derivatives. One common method includes the use of ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation step . This process involves several steps, including the formation of intermediate compounds that are subsequently converted to nalorphine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), is common for the determination and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Nalorphine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various nalorphine derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Pharmacological Profile

Nalorphine hydrobromide primarily interacts with two types of opioid receptors:

  • Mu-opioid receptors : It acts as an antagonist, blocking the effects of full agonists like morphine.
  • Kappa-opioid receptors : It functions as a partial agonist, which can lead to analgesic effects but may also produce adverse psychological effects such as hallucinations and anxiety .

Therapeutic Uses

  • Opioid Overdose Reversal
    • Nalorphine is used in emergency medicine to reverse the effects of opioid overdose. Its ability to block mu receptors allows it to counteract the respiratory depression caused by opioid agonists .
  • Opioid Dependence Treatment
    • Historically, nalorphine has been utilized in challenge tests to assess opioid dependence. By administering nalorphine, clinicians can precipitate withdrawal symptoms, helping to evaluate the severity of dependence in patients .
  • Pain Management
    • Due to its unique properties at kappa receptors, nalorphine may provide analgesic effects without the full euphoria associated with traditional opioids. This makes it a candidate for developing new pain management therapies that aim to reduce addiction risks .

Mechanistic Studies

Nalorphine's dual action at opioid receptors makes it an invaluable tool for research into opioid receptor dynamics. Studies have utilized nalorphine to explore:

  • The role of specific opioid receptor subtypes in pain perception and reward systems.
  • The physiological processes underlying opioid dependence and withdrawal .

Case Studies

Several studies have highlighted the efficacy of nalorphine in various contexts:

  • Dependence Assessment : In a study involving patients with opioid use disorder, nalorphine was administered to evaluate withdrawal symptoms, providing insights into dependence severity and guiding treatment plans.
  • Neurotransmitter Interaction : Research indicates that nalorphine affects neurotransmitter release by modulating calcium ion currents and potassium conductance in neurons, suggesting broader implications for its use beyond opioid antagonism .

Comparative Analysis with Other Opioids

A comparative table illustrates the distinct characteristics of nalorphine relative to other opioid compounds:

Compound NameTypeReceptor ActivityUnique Features
NaloxoneOpioid AntagonistStrong antagonist at mu receptorsWidely used for opioid overdose reversal
NaltrexoneOpioid AntagonistStrong antagonist at mu receptorsUsed in addiction treatment
NiconalorphineAnalogueAgonist at kappa receptorsSimilar structure with different activity
DihydronalorphineAnalogueMixed activityStructural variant with altered efficacy
DiacetylnalorphineAnalogueAgonistic propertiesHeroin analogue with distinct pharmacology

Nalorphine's unique profile as both an antagonist and partial agonist distinguishes it from other opioids, making it a focus for ongoing research into safer pain management alternatives .

Mechanism of Action

Nalorphine hydrobromide operates primarily through its affinity for opioid receptors, specifically the mu (μ) and kappa (κ) receptors. At the mu receptors, it exhibits antagonistic properties, counteracting the effects of opioid agonists like morphine and heroin. This makes it useful in treating opioid overdoses by reversing life-threatening respiratory depression caused by excessive opioid consumption .

Conversely, at the kappa receptors, this compound acts as an agonist, producing analgesia, dysphoria, and psychotomimetic effects. This dual action results in a complex pharmacological profile, making it less desirable as a primary analgesic due to the unpleasant side effects associated with its kappa agonist activity .

Comparison with Similar Compounds

Nalorphine hydrobromide is unique due to its dual action as both an opioid antagonist and agonist. Similar compounds include:

    Naloxone: Primarily an opioid antagonist used to reverse opioid overdoses.

    Naltrexone: Another opioid antagonist used for opioid and alcohol dependence.

    Levallorphan: An opioid antagonist with similar properties to nalorphine.

    Nalbuphine: A mixed opioid agonist-antagonist with analgesic properties.

This compound’s uniqueness lies in its ability to block the euphoric effects of mu agonists while simultaneously activating kappa receptors, reducing the potential for abuse seen with other opioids .

Biological Activity

Nalorphine hydrobromide, also known as N-allylnormorphine, is a mixed opioid agonist-antagonist that exhibits unique pharmacological properties. Introduced in the 1950s, it has been used primarily in the reversal of opioid overdose and in assessing opioid dependence. This article explores its biological activity, including its mechanism of action, receptor interactions, clinical applications, and associated side effects.

Nalorphine acts on two primary opioid receptors:

  • Mu-opioid receptor (MOR) : At this receptor, nalorphine functions as an antagonist, effectively blocking the effects of full agonists like morphine. This antagonistic action is crucial in reversing respiratory depression caused by opioid overdose.
  • Kappa-opioid receptor (KOR) : Here, nalorphine acts as a partial agonist. This interaction can lead to analgesic effects but is also associated with adverse psychological effects such as dysphoria and hallucinations .

Pharmacodynamics

The pharmacodynamic profile of nalorphine is characterized by its mixed agonist-antagonist properties:

  • High-efficacy at KOR : Nalorphine's binding affinity at KOR is significant (K_i = 1.6 nM), leading to notable effects on pain modulation and emotional responses .
  • Antagonistic at MOR : It effectively blocks the euphoric and analgesic effects of full opioid agonists, making it a valuable tool in opioid dependence research .

Clinical Applications

Nalorphine has been utilized in various clinical settings:

  • Opioid Overdose Reversal : Historically, nalorphine was employed to counteract respiratory depression from opioid overdose. However, due to the emergence of more effective agents like naloxone, its use has declined .
  • Opioid Dependence Assessment : Nalorphine is used in challenge tests to evaluate the severity of opioid dependence by precipitating withdrawal symptoms in dependent individuals .

Case Studies

  • Withdrawal Symptom Assessment :
    A study involving patients stabilized on morphine demonstrated that administering nalorphine precipitated withdrawal symptoms, providing insights into dependence severity. Patients receiving nalorphine reported significant discomfort compared to those who received placebo .
  • Analgesic Efficacy :
    Research indicates that while nalorphine can provide analgesia through KOR activation, it also leads to adverse psychological effects. In animal studies, nalorphine was shown to modulate pain perception effectively but caused anxiety and confusion in subjects .

Side Effects

Nalorphine's activation of KOR is linked to several side effects:

  • Psychological Disturbances : Users may experience dysphoria, anxiety, confusion, and hallucinations due to its potent action at KOR .
  • Physiological Effects : The compound influences neurotransmitter release by modulating calcium ion currents and potassium ion conductance in neurons, which can affect various physiological processes beyond pain perception .

Comparative Analysis with Other Opioids

The following table summarizes the receptor activity and unique features of nalorphine compared to other opioids:

Compound NameTypeReceptor ActivityUnique Features
NaloxoneOpioid AntagonistStrong antagonist at muWidely used for opioid overdose reversal
NaltrexoneOpioid AntagonistStrong antagonist at muUsed in addiction treatment
NiconalorphineAnalogueAgonist at kappaSimilar structure with different activity
DihydronalorphineAnalogueMixed activityStructural variant with altered efficacy
DiacetylnalorphineAnalogueAgonistic propertiesHeroin analogue with distinct pharmacology

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.BrH/c1-3-9-21-10-8-20-13-5-6-15(22)19(20)24-18-16(23-2)7-4-12(17(18)20)11-14(13)21;/h3-7,13-15,19,22H,1,8-11H2,2H3;1H/t13-,14+,15-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWRBGJBQDJMSB-BRVQCBAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5C3(CCN4CC=C)C(O2)C(C=C5)O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4CC=C)[C@@H](O2)[C@H](C=C5)O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-67-9 (Parent)
Record name Nalorphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20146277
Record name Nalorphine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041-90-3
Record name Nalorphine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalorphine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalorphine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALORPHINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Nalorphine hydrobromide
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Nalorphine hydrobromide
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Nalorphine hydrobromide
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Nalorphine hydrobromide
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Nalorphine hydrobromide
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
4-Hydroxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Nalorphine hydrobromide

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